Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted phenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require an inert atmosphere and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted benzophenones
Scientific Research Applications
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in various chemical formulations.
Biology: Studied for its potential effects on cellular processes and UV protection.
Medicine: Investigated for its potential use in photoprotection and as a component in dermatological formulations.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb UV radiation. The hydroxyl group forms hydrogen bonds with the carbonyl group, stabilizing the molecule and allowing it to absorb UV light efficiently. This absorption prevents UV-induced damage to materials and biological tissues .
Comparison with Similar Compounds
Similar Compounds
- Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl-
- Methanone, [2-hydroxy-4-(octadecyloxy)phenyl]phenyl-
- Methanone, [2-hydroxy-4-(methoxy)phenyl]phenyl-
Uniqueness
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- is unique due to its specific alkyl chain, which provides distinct solubility and compatibility properties in various formulations. This makes it particularly effective in certain industrial applications where other similar compounds may not perform as well .
Properties
CAS No. |
67845-97-0 |
---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[2-hydroxy-4-(3-methylheptoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-3-4-8-16(2)13-14-24-18-11-12-19(20(22)15-18)21(23)17-9-6-5-7-10-17/h5-7,9-12,15-16,22H,3-4,8,13-14H2,1-2H3 |
InChI Key |
DRGCHZYNFDICTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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